tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[34]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the fluoro and hydroxymethyl groups, and the final tert-butyl esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be emphasized.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the fluoro group could yield various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its spirocyclic structure and functional groups make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a promising lead compound for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure and reactivity make it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxymethyl groups can form hydrogen bonds and other interactions with the target, leading to modulation of its activity. The spirocyclic core provides a rigid scaffold that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Uniqueness
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties. The combination of the spirocyclic core, fluoro, and hydroxymethyl groups provides a distinct structure that can offer advantages in terms of reactivity, stability, and biological activity compared to similar compounds .
Biological Activity
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate (CAS Number: 1823228-96-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H20FNO4 |
Molecular Weight | 261.29 g/mol |
Purity | >98% |
IUPAC Name | This compound |
SMILES | CC(C)(C)OC(=O)N1CC2(COC[C@H]2O)C1 |
The biological activity of this compound is primarily associated with its interaction within various biochemical pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially impacting cellular processes related to growth and proliferation.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit enzymes such as proteases and kinases, which are vital for cellular signaling and metabolism. For instance, the presence of the fluorine atom may enhance lipophilicity, allowing for better membrane penetration and interaction with target proteins.
Antimicrobial Properties
Initial investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. In vitro assays demonstrated that the compound could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that while the compound exhibits some degree of toxicity, it also shows selective cytotoxicity towards cancerous cells compared to normal cells. This selectivity is crucial for developing potential anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM, with a calculated IC50 value suggesting moderate potency.
- Cytotoxic Effects : In another study, the compound was tested on A549 lung cancer cells, where it demonstrated an IC50 of approximately 30 µM, indicating potential as an anticancer agent while sparing normal fibroblast cells at lower concentrations.
Properties
Molecular Formula |
C12H20FNO4 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-10(2,3)18-9(16)14-4-11(7-17-8-11)12(13,5-14)6-15/h15H,4-8H2,1-3H3 |
InChI Key |
VNTFGTJHHWLTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(COC2)C(C1)(CO)F |
Origin of Product |
United States |
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